
Hexyl-cyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It consists of a cyclopropane ring attached to a hexyl group. This compound is part of the cycloalkane family, which are saturated hydrocarbons containing carbon atoms arranged in a ring structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hexyl-cyclopropane typically involves the cyclopropanation of hexene. One common method is the reaction of hexene with a carbene precursor, such as diazomethane, in the presence of a catalyst like copper or rhodium. The reaction conditions often include a solvent like dichloromethane and are carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as the use of flow reactors for continuous production. These methods ensure higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Hexyl-cyclopropane can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert it into hexyl-cyclopropanol.
Substitution: It can undergo substitution reactions where the cyclopropane ring is opened and replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
Oxidation: Hexyl-cyclopropanol, hexyl-cyclopropanone, and hexyl-cyclopropanoic acid.
Reduction: Hexyl-cyclopropanol.
Substitution: Various substituted cyclopropanes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Hexyl-cyclopropane has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of cyclopropane rings.
Biology: It serves as a probe to investigate the interactions of cyclopropane-containing compounds with biological systems.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of hexyl-cyclopropane involves its interaction with molecular targets through its cyclopropane ring. The ring strain in cyclopropane makes it highly reactive, allowing it to participate in various chemical reactions. The molecular pathways involved depend on the specific reaction and conditions.
Vergleich Mit ähnlichen Verbindungen
Hexyl-cyclopropane can be compared with other cyclopropane derivatives, such as:
- Methyl-cyclopropane
- Ethyl-cyclopropane
- Propyl-cyclopropane
Uniqueness
This compound is unique due to its longer alkyl chain, which influences its physical and chemical properties, such as boiling point and solubility. This makes it suitable for specific applications where other cyclopropane derivatives may not be as effective.
Eigenschaften
CAS-Nummer |
4468-61-5 |
|---|---|
Molekularformel |
C9H18 |
Molekulargewicht |
126.24 g/mol |
IUPAC-Name |
hexylcyclopropane |
InChI |
InChI=1S/C9H18/c1-2-3-4-5-6-9-7-8-9/h9H,2-8H2,1H3 |
InChI-Schlüssel |
AOJZSYZUFZULLN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



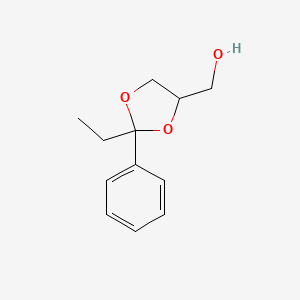

![4,4-Bis(4-{[(3-nitrophenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B13997962.png)
![1,4-Dioxa-8-azaspiro[4.5]decan-8-amine](/img/structure/B13997966.png)
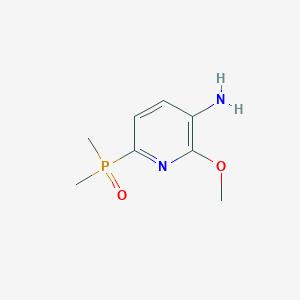
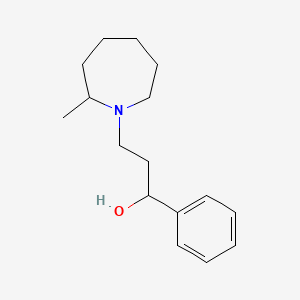
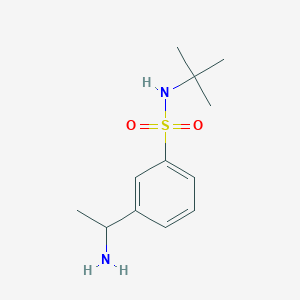
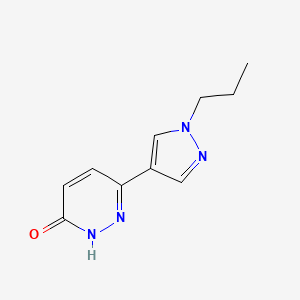
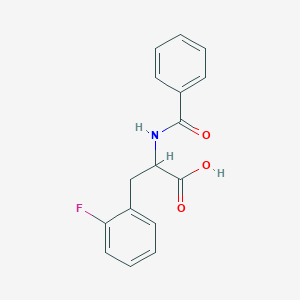
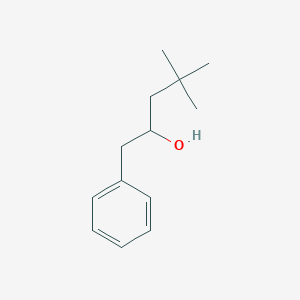

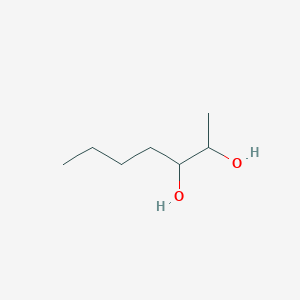
![6-amino-5-[(3,4-dichlorophenyl)methylideneamino]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B13998016.png)
